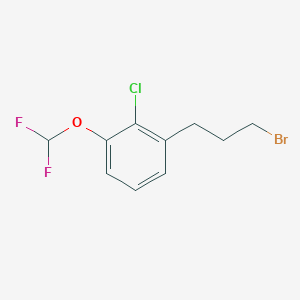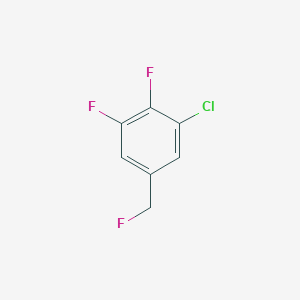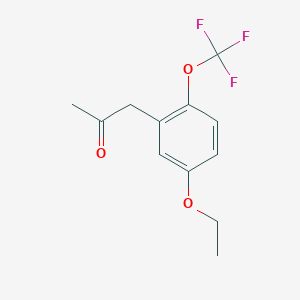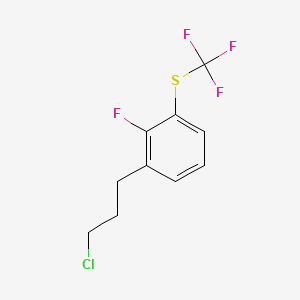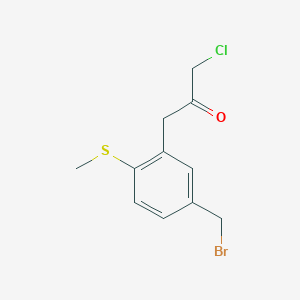
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a methylthio group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one can be achieved through a multi-step process:
Bromination: The starting material, 2-(methylthio)benzyl alcohol, undergoes bromination using a brominating agent such as phosphorus tribromide (PBr3) to form 5-(bromomethyl)-2-(methylthio)benzyl bromide.
Chlorination: The brominated intermediate is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloropropanone moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack, while the methylthio group can undergo oxidation or reduction reactions. The chloropropanone moiety can participate in carbonyl chemistry, including nucleophilic addition and reduction.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety.
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine in the propanone moiety.
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-3-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of chlorine in the propanone moiety.
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)4-9(11)5-10(14)7-13/h2-4H,5-7H2,1H3 |
Clave InChI |
VUCFGLSENSOFLX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
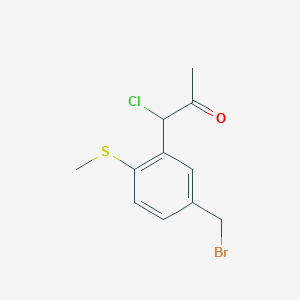
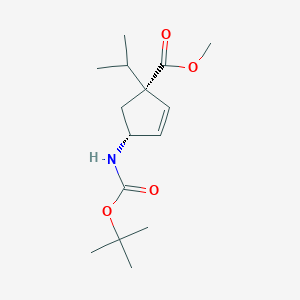
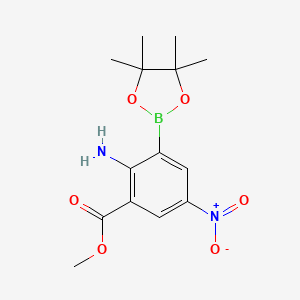
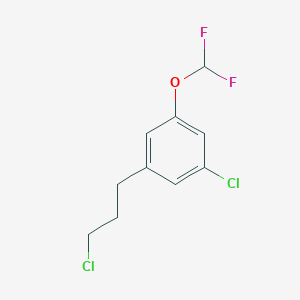

![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

